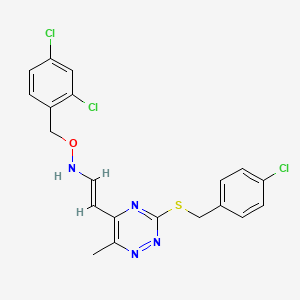
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H17Cl3N4OS and its molecular weight is 467.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((2,4-dichlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS No. 344270-23-1) is a complex organic molecule belonging to the triazine class, characterized by its diverse functional groups. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Molecular Formula and Weight
- Molecular Formula : C23H18Cl3N3S2
- Molecular Weight : 506.9 g/mol
Key Structural Features
The compound features:
- A triazine core which is known for its diverse biological activities.
- Sulfanyl groups that enhance its reactivity and potential biological interactions.
- Chlorobenzyl and dichlorobenzyl substituents , which may influence its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of triazines exhibit significant antimicrobial properties. In a study evaluating various s-triazine derivatives, some compounds demonstrated comparable activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ampicillin .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Tested Compound 1 | Comparable to ampicillin | 50% of ampicillin activity |
| Tested Compound 2 | 50% of ampicillin activity | Comparable to ampicillin |
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, specific derivatives have shown IC50 values as low as 0.20 μM against A549 lung cancer cells and 1.25 μM against MCF-7 breast cancer cells . These findings suggest that the compound may inhibit critical pathways involved in tumor growth.
The biological activity of triazine derivatives often involves the inhibition of key enzymes and signaling pathways:
- Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways are commonly targeted, affecting cell growth and metabolism.
- Inhibition of these pathways can lead to reduced phosphorylation of AKT, a crucial protein in cancer cell survival .
Study on Antimicrobial Efficacy
In a comparative study involving various triazine derivatives, compounds similar to This compound were synthesized and tested for their antimicrobial efficacy. Results indicated that certain derivatives had a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting a potential for development into new antimicrobial agents .
Study on Anticancer Properties
A focused study investigated the anticancer effects of several triazine derivatives on various cancer cell lines. The results demonstrated that specific compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
属性
IUPAC Name |
(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(2,4-dichlorophenyl)methoxy]ethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N4OS/c1-13-19(8-9-24-28-11-15-4-7-17(22)10-18(15)23)25-20(27-26-13)29-12-14-2-5-16(21)6-3-14/h2-10,24H,11-12H2,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSHWCTZDJBQX-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













